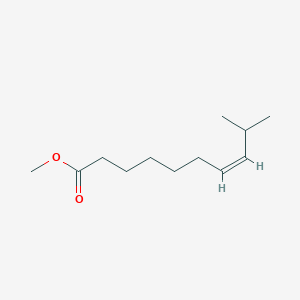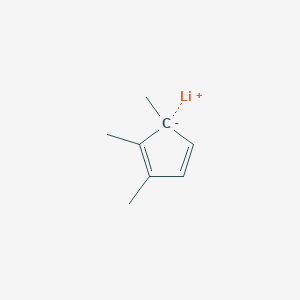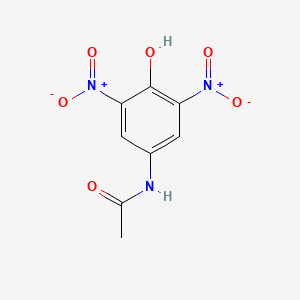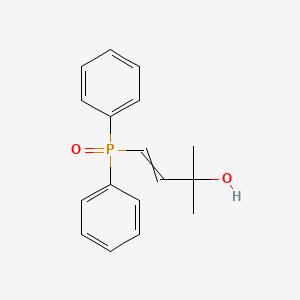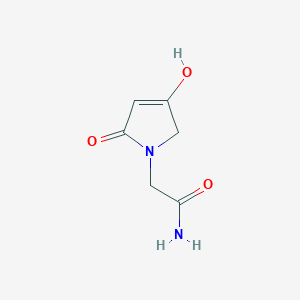
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a pyrrole ring with a hydroxy group and an acetamide side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide typically involves the reaction of N-tritylated acrylamide with appropriate reagents to form the pyrrole ring . The reaction conditions often include the use of zinc sulfate (ZnSO4) and lithium hydroxide (LiOH) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetamide side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
科学的研究の応用
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, by binding to its active site and preventing the conversion of glucose to sorbitol . This inhibition can have therapeutic effects, such as reducing complications in diabetic patients.
類似化合物との比較
Similar Compounds
- 2,5-Dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
- 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2-(4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound for research and development.
特性
CAS番号 |
114012-63-4 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
2-(3-hydroxy-5-oxo-2H-pyrrol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h1,9H,2-3H2,(H2,7,10) |
InChIキー |
IDNDJLWQSYFWCS-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=O)N1CC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
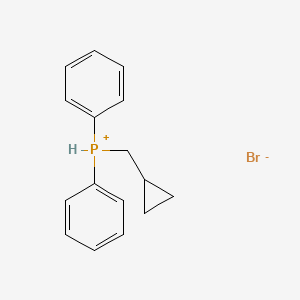
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
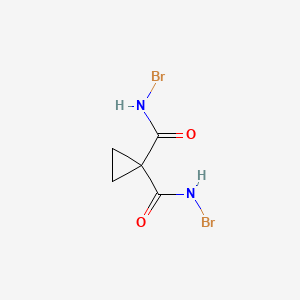
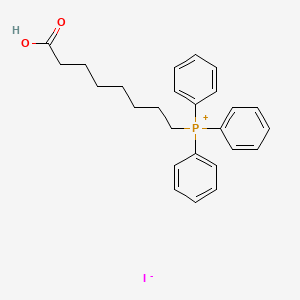


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
